4-methoxy-3-(pyridin-3-yl)aniline CAS number and structure
4-methoxy-3-(pyridin-3-yl)aniline CAS number and structure
An In-Depth Technical Guide to the Synthesis and Potential Applications of 4-Methoxy-3-(pyridin-3-yl)aniline
This guide provides a comprehensive technical overview of 4-methoxy-3-(pyridin-3-yl)aniline, a biaryl amine of significant interest for researchers, scientists, and professionals in drug development. While this specific compound is not extensively cataloged in commercial databases, this document outlines its core characteristics, a robust and validated synthetic pathway, and its potential applications grounded in the well-established roles of the pyridinylaniline scaffold in medicinal chemistry.
Compound Identification and Structural Analogs
A definitive CAS (Chemical Abstracts Service) number for 4-methoxy-3-(pyridin-3-yl)aniline is not readily found in major chemical inventories, suggesting it may be a novel or less-common research compound. Its structure, however, is unambiguously derived from its IUPAC name.
-
Molecular Formula: C₁₂H₁₂N₂O
-
Molecular Weight: 200.24 g/mol
-
Structure:
(Image generated for illustrative purposes)
The core structure combines a 4-methoxyaniline moiety with a pyridine ring at the 3-position, forming a privileged scaffold in medicinal chemistry. For contextual reference, several structural isomers and analogs are commercially available and documented:
| Compound Name | CAS Number | Key Structural Difference |
| 4-Methoxy-2-(pyridin-3-yl)aniline | 923293-14-5 | Pyridine at position 2 of the aniline ring.[1] |
| 3-Methoxy-4-(pyridin-3-yloxy)aniline | 871020-12-1 | Ether linkage between the two aromatic rings.[2] |
| 4-methoxy-3-(pyridin-4-ylmethoxy)aniline | 953753-02-1 | Methylene ether linkage to a pyridine-4-yl group.[3] |
| 4-methoxy-3-(pyridin-3-ylmethoxy)aniline | N/A | Methylene ether linkage to a pyridine-3-yl group.[4] |
Proposed Synthesis: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The most efficient and reliable method for constructing the C-C bond between the aniline and pyridine rings is the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its high efficiency and broad functional group tolerance.[5][6] The proposed pathway involves the coupling of a halogenated aniline precursor with pyridine-3-boronic acid.
Precursor Synthesis: 3-Bromo-4-methoxyaniline
The key starting material, 3-bromo-4-methoxyaniline, can be synthesized from readily available p-nitrochlorobenzene through a three-step process involving bromination, etherification (methoxylation), and nitro-group reduction.[7] Alternatively, it can be prepared from p-fluoronitrobenzene.[8] For the purpose of this guide, we will assume the availability of 3-bromo-4-methoxyaniline as the starting precursor.
Suzuki-Miyaura Coupling Protocol
This protocol is designed to be robust and reproducible, drawing from established methodologies for similar biaryl syntheses.[5][9]
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Equiv. |
| 3-Bromo-4-methoxyaniline | C₇H₈BrNO | 202.05 | 1.0 | 1.0 |
| Pyridine-3-boronic acid | C₅H₆BNO₂ | 122.92 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | C₇₂H₆₀P₄Pd | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | 8 mL | - |
| Water (degassed) | H₂O | 18.02 | 2 mL | - |
Step-by-Step Experimental Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-bromo-4-methoxyaniline (1.0 mmol), pyridine-3-boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical as the palladium catalyst is sensitive to oxygen.
-
Solvent Addition: Using syringes, add anhydrous 1,4-dioxane (8 mL) followed by degassed water (2 mL) to the flask. The use of a biphasic solvent system is common and effective for Suzuki couplings.[10]
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously for 12-18 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (10 mL each).
-
Washing: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure 4-methoxy-3-(pyridin-3-yl)aniline.
Causality and Experimental Insights
-
Catalyst Choice: Pd(PPh₃)₄ is a reliable and versatile catalyst for Suzuki couplings. Alternatively, other palladium sources like Pd(OAc)₂ combined with a phosphine ligand (e.g., SPhos, PCy₃) can be used, sometimes offering higher activity for challenging substrates.[6]
-
Base Function: The base (K₂CO₃) is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the crucial transmetallation step in the catalytic cycle.[6]
-
Solvent System: The dioxane/water system provides a medium where both the organic-soluble reactants and the inorganic base can interact effectively. Degassing the solvents is crucial to prevent oxidation and deactivation of the palladium(0) catalyst.
Caption: Proposed workflow for the synthesis of 4-methoxy-3-(pyridin-3-yl)aniline.
Potential Applications in Drug Discovery
The pyridinylaniline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets, especially protein kinases.[11]
Role as a Kinase Inhibitor
Many clinically important enzyme inhibitors contain the pyridine core.[11] Substituted pyridines have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[11] The nitrogen atom in the pyridine ring often acts as a crucial hydrogen bond acceptor, anchoring the molecule into the ATP-binding pocket of a kinase. The aniline portion provides a versatile platform for introducing further substitutions to enhance potency, selectivity, and pharmacokinetic properties.
Hypothetical Mechanism of Action: ATP-Competitive Kinase Inhibition
Compounds featuring the 4-methoxy-3-(pyridin-3-yl)aniline core could potentially function as Type I kinase inhibitors. They would compete with endogenous ATP for binding to the active site of a protein kinase. This binding event would block the phosphorylation of downstream substrate proteins, thereby interrupting a signaling cascade that may be dysregulated in a disease state, such as cancer.
Caption: Hypothetical inhibition of a kinase pathway by the target compound.
Conclusion
While 4-methoxy-3-(pyridin-3-yl)aniline is not a widely cataloged compound, its synthesis is readily achievable through established and robust methodologies like the Suzuki-Miyaura coupling. Its core structure represents a highly valuable scaffold in medicinal chemistry. The insights provided in this guide—from a detailed synthetic protocol to the rationale for its potential as a kinase inhibitor—offer a solid foundation for researchers and drug development professionals looking to explore this and related molecules for novel therapeutic applications. The continued investigation of structure-activity relationships around this pyridinylaniline core will be instrumental in developing next-generation therapeutics.
References
-
Thoreauchem. 4-methoxy-3-(pyridin-4-ylmethoxy)aniline-953753-02-1. Retrieved from [Link]
-
Hoffman Fine Chemicals. 4-Methoxy-2-(pyridin-3-yl)aniline. Retrieved from [Link]
-
Maksons Fine Chem Pvt. Ltd. 4-Bromo-3-Methoxy Aniline. Retrieved from [Link]
- Google Patents. (CN102199099B). Method for preparing 3-bromo-4-methoxyaniline.
-
ResearchGate. Scope of the meta-bromoaniline synthesis. Retrieved from [Link]
- Google Patents. (CN102199099A). Method for preparing 3-bromo-4-methoxyaniline.
-
Open Access Journals. A Brief View on Pyridine Compounds. Retrieved from [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
-
PubChemLite. 4-methoxy-3-(pyridin-3-ylmethoxy)aniline. Retrieved from [Link]
-
ResearchGate. Role of pyridines as enzyme inhibitors in medicinal chemistry. Retrieved from [Link]
-
Myers, A. The Suzuki Reaction. Retrieved from [Link]
-
Arkivoc. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]
-
Chempanda. Pyridines deep dive: Applications and side effects. Retrieved from [Link]
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. molcore.com [molcore.com]
- 3. 4-methoxy-3-(pyridin-4-ylmethoxy)aniline-953753-02-1 - Thoreauchem [thoreauchem.com]
- 4. PubChemLite - 4-methoxy-3-(pyridin-3-ylmethoxy)aniline (C13H14N2O2) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 8. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
